

A Technical Guide to the Spectral Analysis of 2-Amino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-methylbenzonitrile

Cat. No.: B1273660

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **2-Amino-4-methylbenzonitrile**. The information herein is intended to support identification, characterization, and quality control efforts in research and development settings.

Compound Overview

2-Amino-4-methylbenzonitrile (CAS No: 26830-96-6) is an aromatic organic compound incorporating amino, methyl, and nitrile functional groups on a benzene ring. Its molecular formula is $C_8H_8N_2$ and it has a molecular weight of approximately 132.16 g/mol .[\[1\]](#)[\[2\]](#) This structure makes it a valuable building block in the synthesis of various heterocyclic compounds, including potential acetylcholinesterase (AChE) inhibitors and other pharmaceutically relevant molecules.[\[3\]](#) Accurate spectral analysis is crucial for confirming its identity and purity.

Spectral Data Summary

The following sections present the key spectral data for **2-Amino-4-methylbenzonitrile**, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The experimental data in deuterated chloroform (CDCl₃) is presented below.^[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.26	d	1H	8.3	Aromatic H (H-6)
6.56	s	1H	-	Aromatic H (H-3)
6.55	s (d)	1H	-	Aromatic H (H-5)
4.32	br s	2H	-	-NH ₂ Protons
2.29	s	3H	-	-CH ₃ Protons

Note: The signal at 6.55 ppm, reported as a singlet, may appear as a narrow doublet due to meta-coupling.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. While a specific experimental peak list is not publicly available, the expected chemical shifts can be predicted based on the substituent effects on the aromatic ring.

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~150	C-2 (bearing $-\text{NH}_2$)
~140	C-4 (bearing $-\text{CH}_3$)
~134	C-6
~120	C-5
~118	$-\text{C}\equiv\text{N}$ (Nitrile Carbon)
~117	C-3
~100	C-1 (bearing $-\text{C}\equiv\text{N}$)
~20	$-\text{CH}_3$ (Methyl Carbon)

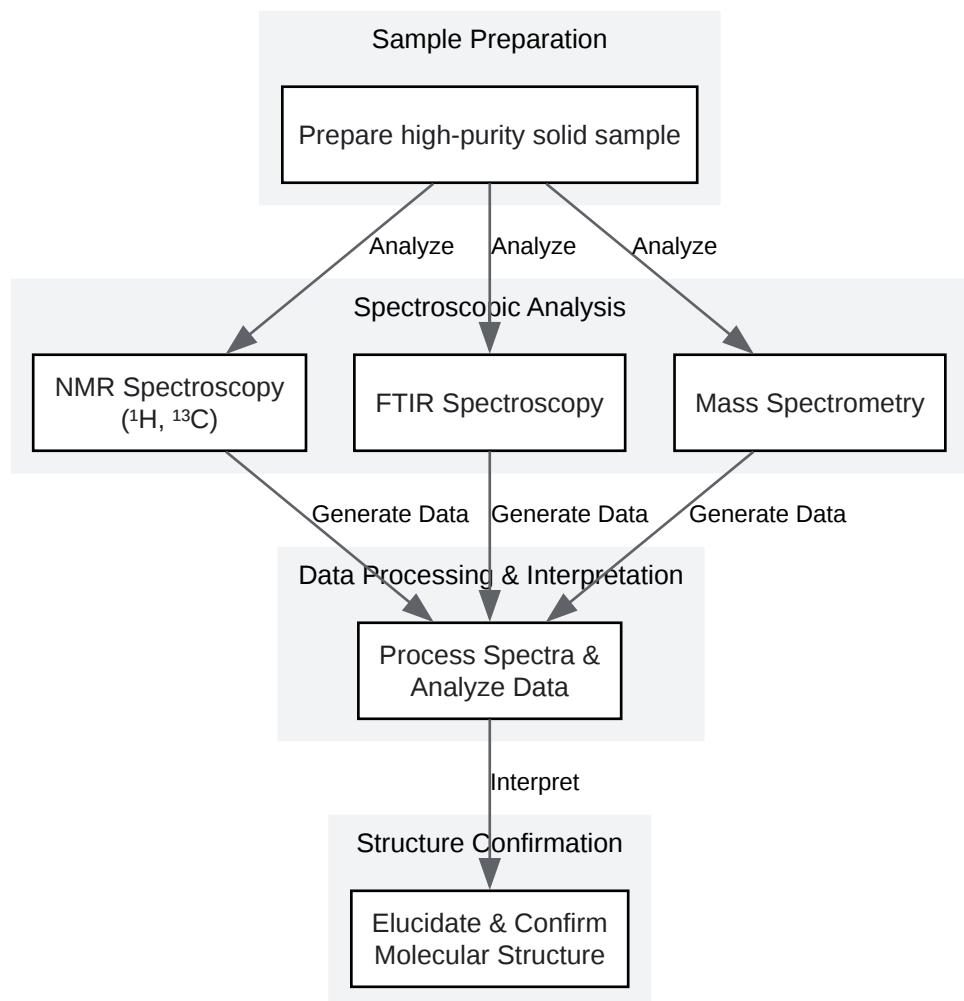
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a solid sample of **2-Amino-4-methylbenzonitrile**, the spectrum is typically acquired using a KBr pellet or as a thin solid film. [\[1\]](#)

Wavenumber (cm^{-1}) Range	Vibration Type	Functional Group
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Primary Amine ($-\text{NH}_2$)
3100 - 3000	C-H Aromatic Stretch	Aromatic Ring
2950 - 2850	C-H Aliphatic Stretch	Methyl Group ($-\text{CH}_3$)
~2225	$\text{C}\equiv\text{N}$ Stretch	Nitrile
1650 - 1550	N-H Bend	Primary Amine ($-\text{NH}_2$)
1600 - 1450	C=C Aromatic Ring Stretch	Aromatic Ring

Note: The nitrile ($\text{C}\equiv\text{N}$) stretch is a particularly sharp and intense band, characteristic of this functional group.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

m/z (Mass-to-Charge Ratio)	Ion Assignment
132	[M] ⁺ (Molecular Ion)
131	[M-H] ⁺ (Loss of a hydrogen radical)
117	[M-CH ₃] ⁺ (Loss of a methyl radical)
105	[M-HCN] ⁺ (Loss of hydrogen cyanide)
90	[M-CH ₃ , -HCN] ⁺ (Loss of methyl and hydrogen cyanide)

Note: The molecular ion peak at m/z 132 is expected to be prominent. The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Workflow for Spectroscopic Analysis

The logical process for characterizing a chemical compound like **2-Amino-4-methylbenzonitrile** using spectroscopic methods is outlined below.

[Click to download full resolution via product page](#)

A logical workflow for the spectral analysis of a chemical compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described. Instrument-specific parameters should be optimized for best results.

NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **2-Amino-4-methylbenzonitrile** for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry 5 mm NMR tube. Ensure the solid is fully dissolved, using gentle sonication if necessary.

- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which maximizes spectral resolution.
- ^1H NMR Acquisition:
 - Pulse Program: Use a standard single-pulse experiment (e.g., zg30).
 - Number of Scans: Acquire 16-64 scans depending on the sample concentration.
 - Relaxation Delay (d1): Set a delay of 1-5 seconds to allow for full relaxation of the protons between pulses.
- ^{13}C NMR Acquisition:
 - Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., zgpg30) to obtain singlets for each carbon.
 - Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay (d1): Use a 2-second delay.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of **2-Amino-4-methylbenzonitrile** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier-transformed by the instrument software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated in the high-vacuum source chamber to volatilize the sample.
- Ionization: The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$) and various fragment ions.
- Mass Analysis: The positively charged ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-methylbenzonitrile | C8H8N2 | CID 2801276 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2-Amino-4-methylbenzonitrile | 26830-96-6 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-Amino-4-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273660#spectral-data-for-2-amino-4-methylbenzonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com